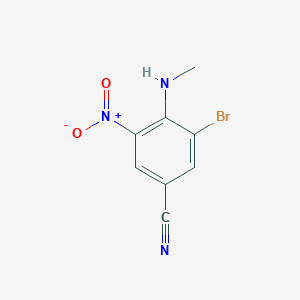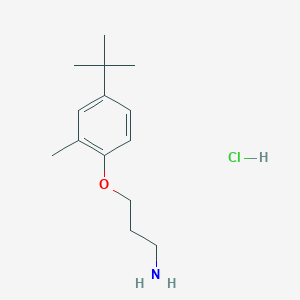
1-(3-氨基丙氧基)-4-叔丁基-2-甲基苯盐酸盐
描述
1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride is a useful research compound. Its molecular formula is C14H24ClNO and its molecular weight is 257.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光子生物传感器开发
该化合物在合成新型3-氨基丙氧基取代二恶英方面发挥着重要作用,这些二恶英适用于开发用于光子生物传感器应用的适体 。这些生物传感器对于快速、特异性地筛选和灵敏地监测对人体健康有严重影响的环境污染物至关重要。
铃木-宫浦交叉偶联
在有机合成领域,该化合物可用于铃木-宫浦交叉偶联反应 。该反应是一种应用广泛的过渡金属催化的碳-碳键形成过程,以其温和的条件和官能团耐受性而闻名。该化合物的结构可能使其成为此类偶联反应中作为硼试剂使用的候选者。
肽合成
类似的化合物已被用作肽合成中的羧基活化剂 。鉴于结构相似性,“1-(3-氨基丙氧基)-4-叔丁基-2-甲基苯盐酸盐”可能发挥类似的作用,促进蛋白质和酶合成中肽键的形成。
免疫偶联物制备
该化合物可能在抗体和免疫偶联物的制备中发挥作用 。这些在医学研究中对于靶向体内特定抗原至关重要,这是靶向治疗开发中的关键步骤。
生物分子固定
它可能参与大型生物分子 (例如蛋白质或DNA)在各种表面上的固定。这是诊断分析和生物传感器开发中的一个关键过程。
环境监测
鉴于其在光子生物传感器开发中的潜在作用,该化合物可用于监测危险的环境污染物 ,例如二恶英。快速准确地检测这些污染物的能力对于环境保护和公共健康至关重要。
属性
IUPAC Name |
3-(4-tert-butyl-2-methylphenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-11-10-12(14(2,3)4)6-7-13(11)16-9-5-8-15;/h6-7,10H,5,8-9,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFQZQIQJBJDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




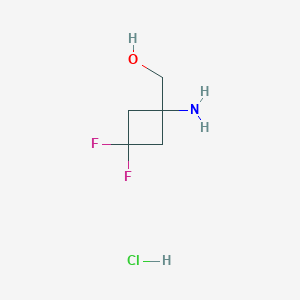

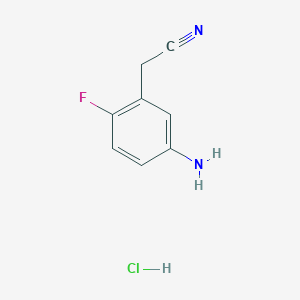
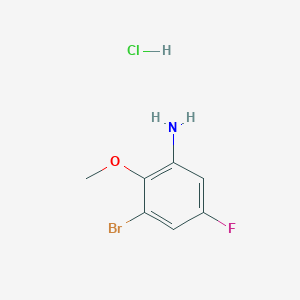
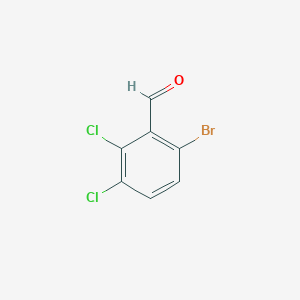
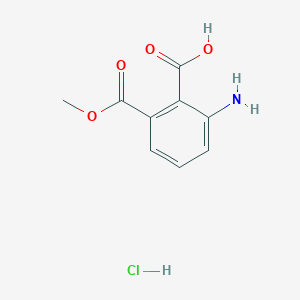
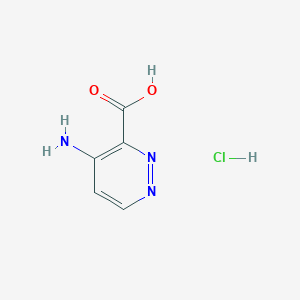

![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B1378205.png)
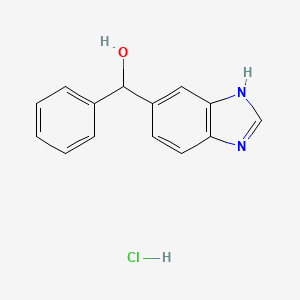
![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)
